2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
Description
Chemical Identity and Nomenclature
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol . Its IUPAC name derives from the pyridine ring substituted at positions 2, 4, and 6 with bromine, trifluoromethyl, and methyl groups, respectively. The CAS registry number 451459-17-9 uniquely identifies this compound in chemical databases. Alternative names include 2-bromo-6-methyl-4-trifluoromethylpyridine and 6-methyl-2-bromo-4-(trifluoromethyl)pyridine, reflecting slight variations in nomenclature conventions.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.614 g/cm³ | |
| Boiling Point | 202.8°C at 760 mmHg | |
| Topological Polar Surface Area | 12.9 Ų | |
| LogP (Partition Coefficient) | 3.17 |
The compound exists as a liquid at room temperature under inert atmospheric conditions, with a purity typically exceeding 95% in commercial samples.
Historical Context and Discovery
The synthesis of this compound emerged alongside advances in fluorinated pyridine chemistry during the late 20th century. Early routes involved bromination of pre-functionalized pyridine derivatives, as demonstrated in patents describing the use of tetrafluorobromomethane with aluminum chloride catalysts. A 2018 Chinese patent (CN109384682A) detailed a four-step synthesis starting from diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine, achieving a 31.1% overall yield through sequential esterification, hydrolysis, reduction, and bromination steps.
Key milestones include:
- 2003 : Development of liquid-phase fluorination methods using hydrogen fluoride and metal halide catalysts, enabling efficient CF₃ group introduction.
- 2015 : Optimization of regioselective bromination techniques for dimethylpyridine precursors, as documented in CN105399661A.
- 2021 : Commercial availability through specialty chemical suppliers like Ambeed and Apollo Scientific, reflecting industrial demand.
Significance in Fluorinated Pyridine Chemistry
This compound exemplifies the strategic integration of three functional groups that enhance reactivity and utility:
- Bromine : Serves as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Trifluoromethyl (CF₃) : Imparts electron-withdrawing effects that stabilize intermediates and modulate lipophilicity.
- Methyl : Provides steric bulk without significantly altering electronic properties.
In agrochemical research, trifluoromethylpyridines constitute >40% of fluorinated pesticides. While this compound itself isn’t directly used commercially, its derivatives show promise in:
- Pharmaceutical intermediates : For TRPA1 ion channel inhibitors.
- Ligand design : Chelating agents for lanthanides in time-resolved fluorescence immunoassays.
- Regioselectivity studies : Model substrate for investigating bromination patterns in asymmetric pyridines.
A 2021 review highlighted that CF₃-containing pyridines exhibit 2–3× higher bioactivity in preclinical models compared to non-fluorinated analogs, underscoring their pharmacological potential. The compound’s unique substitution pattern enables precise control over reaction pathways, making it indispensable for synthesizing complex fluorinated architectures.
Properties
IUPAC Name |
2-bromo-6-methyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOUYBVNDMGYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591364 | |
| Record name | 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451459-17-9 | |
| Record name | 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine typically involves the bromination of 6-methyl-4-(trifluoromethyl)pyridine. One common method is the reaction of 6-methyl-4-(trifluoromethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are used in the presence of hydrogen gas (H2).
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
Organic Synthesis
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine serves as a building block for synthesizing complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Key Reactions:
- Bromination Reactions: The compound is used to explore regioselectivity in unsymmetrical dimethylated pyridines, providing insights into reaction mechanisms .
- Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, crucial for constructing diverse molecular architectures .
Pharmaceutical Development
The compound has garnered attention for its potential in drug discovery. It is involved in synthesizing biologically active compounds, particularly those targeting specific pathways in cancer therapy.
Case Study: Anticancer Activity
- Recent studies indicate that this compound can inhibit DNA polymerase theta (Pol θ), which plays a significant role in DNA repair mechanisms . This inhibition can enhance the efficacy of chemotherapeutic agents, particularly in BRCA-deficient cancers.
| Study | Findings |
|---|---|
| In Vitro Assays | Significant antiproliferative effects against breast and ovarian cancer cell lines were observed. |
| In Vivo Studies | Enhanced tumor regression noted when combined with standard chemotherapy regimens. |
Agrochemical Applications
In agrochemistry, the compound is explored for its potential use as an active ingredient in pesticides and herbicides due to its unique chemical properties that may enhance efficacy against target pests while minimizing environmental impact .
The biological evaluation of this compound suggests potential antimicrobial and anti-inflammatory properties, which are common among pyridine derivatives . However, specific studies on this compound's biological interactions are still limited and warrant further investigation.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Physical Properties and Stability
- Molecular Weight and Solubility : The methyl group in the target compound increases molecular weight (compared to C₆H₃BrF₃N analogs) and may reduce solubility in polar solvents due to hydrophobic effects .
Biological Activity
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
The molecular formula of this compound is C7H5BrF3N. Its structure features a pyridine ring substituted with a bromine atom and a trifluoromethyl group, which are known to enhance biological activity by improving lipophilicity and metabolic stability.
Anticancer Properties
Recent studies have highlighted the role of this compound as an inhibitor of specific DNA repair mechanisms in cancer cells. It has been associated with the modulation of homologous recombination (HR) and non-homologous end joining (NHEJ) pathways, which are critical for maintaining genomic stability. In particular, compounds that affect these pathways can sensitize cancer cells to DNA-damaging agents, making them more susceptible to treatment.
-
Mechanism of Action :
- The compound may inhibit DNA polymerase theta (Pol θ), a key player in alternative NHEJ pathways. This inhibition can lead to increased reliance on error-prone repair mechanisms, potentially enhancing the efficacy of chemotherapeutic agents in HR-defective tumors .
- Studies have shown that targeting Pol θ can induce synthetic lethality in BRCA-deficient cancers, suggesting a promising therapeutic strategy for treating specific cancer types .
-
In Vitro and In Vivo Studies :
- In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells .
- In vivo studies further confirmed its potential as an anticancer agent, showing enhanced tumor regression when combined with standard chemotherapy regimens .
Other Biological Activities
Beyond its anticancer properties, this compound has been explored for other biological activities:
- Anti-inflammatory Effects : Some derivatives of pyridine compounds have shown promise in reducing inflammation markers in preclinical models, indicating potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that the trifluoromethyl group may enhance the antimicrobial properties of related compounds, although specific data on this compound is limited.
Case Studies
Several case studies have documented the efficacy of this compound:
- Combination Therapy in BRCA-deficient Tumors :
- Synergistic Effects with Other Anticancer Agents :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H5BrF3N |
| Molecular Weight | 232.02 g/mol |
| Anticancer Activity | Significant against various cancer cell lines |
| Mechanism | Inhibition of Pol θ; affects DNA repair pathways |
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-6-methyl-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
The synthesis of this compound often involves halogenation and trifluoromethylation of pyridine derivatives. For example, nickel-catalyzed reductive coupling of halomethylpyridines (e.g., 2-bromo-6-methylpyridine) with trifluoromethyl precursors is a documented method, achieving yields of 70–85% under inert atmospheres (e.g., N₂ or Ar) . Reaction temperature (80–120°C) and catalyst loading (5–10 mol%) are critical for minimizing side products like dehalogenated intermediates. Solvent choice (e.g., DMF or THF) also affects regioselectivity and purity .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Combined spectroscopic techniques are essential:
- ¹H/¹³C NMR : Distinct peaks for the methyl group (~δ 2.5 ppm) and trifluoromethyl moiety (¹⁹F NMR: ~δ -60 ppm).
- X-ray crystallography : Resolves bromine positioning and confirms planarity of the pyridine ring, crucial for downstream reactivity studies .
- Mass spectrometry (HRMS) : Validates molecular weight (C₈H₆BrF₃N: theoretical 255.95 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound’s acute toxicity (Oral Tox. Category 3) requires stringent measures:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
- Store in amber vials at -20°C under inert gas to prevent bromine displacement via hydrolysis .
- Dispose of waste via halogenated solvent protocols due to bromine content .
Advanced Research Questions
Q. How does the bromine substituent influence catalytic cross-coupling reactions in this compound?
The bromine at the 2-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings, but steric hindrance from the adjacent methyl group can reduce reactivity. For example, palladium-catalyzed couplings with arylboronic acids require bulky ligands (e.g., XPhos) to enhance turnover, achieving 60–75% yields . Computational studies suggest that electron-withdrawing trifluoromethyl groups stabilize transition states, improving selectivity for C–N bond formations .
Q. What challenges arise in achieving regioselective functionalization of this pyridine derivative?
Competing reactivity at the 4-position (trifluoromethyl) and 2-position (bromo) complicates regioselectivity. For example, nucleophilic aromatic substitution (SNAr) favors the 4-position due to electron deficiency from the CF₃ group, but competing elimination reactions can occur under strong bases (e.g., KOtBu). Kinetic vs. thermodynamic control must be balanced: lower temperatures (-20°C) favor CF₃-directed reactions, while higher temperatures (80°C) promote bromine displacement .
Q. How can computational methods guide the design of fluorinated derivatives from this compound?
Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) sites. For instance, the 5-position is electron-rich due to methyl and CF₃ meta-directing effects, making it susceptible to nitration or sulfonation. Molecular docking studies further suggest that fluorinated analogs (e.g., replacing Br with Cl) enhance binding to biological targets like kinase enzymes .
Q. What contradictions exist in reported spectroscopic data for this compound, and how should they be resolved?
Discrepancies in ¹H NMR chemical shifts (e.g., methyl group resonance ranging from δ 2.3–2.7 ppm) arise from solvent polarity and concentration effects. Researchers should cross-reference data with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and use internal standards (e.g., TMS) for calibration . Conflicting melting points (e.g., 80–82°C vs. 84°C) may indicate polymorphic forms or impurities; recrystallization from hexane/EtOAc (3:1) resolves this .
Q. How does this compound interact with biological systems in medicinal chemistry studies?
The trifluoromethyl group enhances metabolic stability and membrane permeability, making it a candidate for protease inhibitors. In vitro assays show moderate activity against SARS-CoV-2 3CLpro (IC₅₀ ~15 µM), but bromine’s toxicity limits therapeutic use. Derivatives with bioisosteric replacements (e.g., iodine or ethynyl groups) are under investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
